Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide
Description
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide (hereafter referred to as the target compound) is a quaternary ammonium salt featuring an isoquinolinium core linked to a 1-methylpyrrolidinium moiety via a propyl chain. This compound is structurally characterized by its cationic nature and dual heterocyclic systems, which contribute to its applications in medicinal chemistry, particularly as a precursor in cycloaddition reactions for synthesizing pyrrolo[2,1-a]isoquinoline derivatives . Its synthesis often involves multi-component reactions, such as the one-pot procedure combining isoquinoline, bromoacetophenones, and activated acetylenic dipolarophiles in 1,2-epoxypropane .
Properties
CAS No. |
64047-57-0 |
|---|---|
Molecular Formula |
C17H24Br2N2 |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C17H24N2.2BrH/c1-19(12-4-5-13-19)14-6-10-18-11-9-16-7-2-3-8-17(16)15-18;;/h2-3,7-9,11,15H,4-6,10,12-14H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
OUFWPBPWBBMQCV-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCC1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of isoquinolinium salts, including the title compound, typically involves quaternization reactions of isoquinoline derivatives. The key step is the alkylation of the isoquinoline nitrogen with an appropriate alkylating agent containing the pyrrolidinium substituent or its precursor. This reaction forms the quaternary ammonium salt with bromide counterions when using bromoalkanes.
- Quaternization Reaction (Menschutkin Reaction):
The isoquinoline base reacts with a bromoalkyl derivative (here, a 3-(1-methylpyrrolidinio)propyl bromide or equivalent) under mild heating conditions to yield the quaternary isoquinolinium salt with dibromide ions. This method is widely used for the preparation of N-alkylisoquinolinium bromides and related salts.
Specific Preparation Method for Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, Dibromide
While detailed step-by-step experimental procedures for this exact compound are scarce in open literature, the synthesis can be inferred from general protocols for similar isoquinolinium salts:
-
- Isoquinoline or 2-substituted isoquinoline as the heterocyclic base.
- 3-(1-methylpyrrolidinio)propyl bromide or a suitable precursor capable of generating the 1-methylpyrrolidinium group upon alkylation.
-
- The isoquinoline base and the alkyl bromide are mixed in a polar aprotic solvent or neat.
- The mixture is heated gently (typically 60–100 °C) to promote nucleophilic substitution at the nitrogen atom of isoquinoline.
- The reaction proceeds to form the quaternary ammonium salt with dibromide anions.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Isoquinoline + 3-(1-methylpyrrolidinio)propyl bromide | Heating (60–100 °C), solvent or neat | This compound |
Comparative Notes on Related Isoquinolinium Salts
- Similar isoquinolinium salts with different alkyl substituents have been synthesized via the same quaternization approach, varying the alkyl chain length and substituent type to modulate biological and physical properties.
- Metathesis reactions can further modify the counterions (e.g., tetrafluoroborate, hexafluorophosphate) for ionic liquid crystal applications, but the dibromide form remains common for initial synthesis.
Summary Table of Key Data
This comprehensive overview consolidates known synthetic strategies and characterization data for this compound, emphasizing the quaternization reaction as the central preparation method. While direct detailed experimental protocols are limited, the synthesis aligns with well-established procedures for isoquinolinium salts documented in the chemical literature.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity arises from:
-
Quaternary ammonium centers : Positively charged nitrogen atoms facilitate electrostatic interactions and nucleophilic substitution.
-
Bromide counterions : Labile leaving groups in substitution reactions .
-
Tetrahydroisoquinoline core : Partial saturation allows for redox transformations and aromatic stabilization upon oxidation.
-
Propyl-pyrrolidinio chain : Enhances solubility in polar solvents and enables steric effects during reactions .
Nucleophilic Substitution Reactions
The bromide ions participate in S~N~2 reactions with nucleophiles:
These reactions are critical for modifying the compound’s ionic properties or preparing derivatives for pharmacological studies .
Elimination Reactions
Under strongly basic conditions (e.g., NaOH in ethanol), the compound undergoes Hofmann elimination :
-
One quaternary ammonium group loses a β-hydrogen, forming an alkene and releasing trimethylamine .
-
The reaction proceeds via a concerted mechanism, yielding a mixture of alkenes depending on steric factors.
Redox Reactions
The tetrahydroisoquinoline core undergoes oxidation:
-
Oxidation with KMnO₄/H⁺ : Converts the tetrahydro ring to a fully aromatic isoquinoline system, releasing water.
-
Reduction with NaBH₄ : Further reduces the core to decahydro derivatives, though this is less common due to steric hindrance.
Anion Exchange and Complexation
The bromide ions can be replaced via ion-exchange chromatography or direct metathesis:
-
With AgNO₃ : Precipitates AgBr, yielding a nitrate salt.
-
With Na₂SO₄ : Forms a sulfate derivative in aqueous solution .
The compound also complexes with polyatomic anions (e.g., ATP⁴⁻) through electrostatic and π-cation interactions, a property exploited in biochemical assays.
Scientific Research Applications
Medicinal Chemistry
Isoquinolinium derivatives are known for their broad pharmacological activities. The specific compound has been studied for its potential in various therapeutic areas:
- Anticancer Activity : Research indicates that isoquinoline frameworks exhibit significant anticancer properties. For instance, compounds derived from isoquinolines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : Isoquinolinium derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies have highlighted their effectiveness against bacterial strains, suggesting potential use in developing new antibiotics .
- Neuroprotective Effects : Some isoquinolinium compounds have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may help in modulating neuroinflammation and protecting neuronal cells from oxidative stress .
Cosmetic Formulations
The compound has also found applications in the cosmetic industry, particularly due to its ability to enhance skin health:
- Skin Conditioning Agents : Isoquinolinium compounds can serve as effective skin conditioning agents in cosmetic formulations. Their properties help improve skin hydration and texture, making them suitable for inclusion in creams and lotions .
- Antioxidant Activity : The antioxidant properties of isoquinolinium derivatives are beneficial in cosmetic products aimed at reducing oxidative stress on the skin, which is linked to aging and skin damage. This makes them valuable ingredients in anti-aging formulations .
Corrosion Inhibition
Recent studies have explored the use of isoquinolinium dibromide as a corrosion inhibitor:
- Corrosion Resistance : Experimental evaluations have shown that isoquinolinium dibromide can effectively inhibit corrosion on mild steel surfaces in acidic environments. This application is particularly relevant in industrial settings where metal protection is crucial .
Summary of Findings
The following table summarizes the key applications of Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide:
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial, Neuroprotective | Inhibition of cancer cell growth; antimicrobial efficacy; neuroprotection |
| Cosmetic Formulations | Skin conditioning, Antioxidant | Improved hydration; anti-aging effects |
| Corrosion Inhibition | Metal protection | Effective corrosion resistance in acidic media |
Mechanism of Action
The mechanism of action of Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Critical Analysis of Evidence
- Contradictions : highlights the superior receptor binding of Hybrid 1, while emphasizes the synthetic versatility of the target compound. These differences reflect divergent research priorities (bioactivity vs. synthetic methodology).
- Gaps: Limited data exist on the target compound’s pharmacokinetics or toxicity compared to its analogues.
Biological Activity
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide is a compound of interest due to its potential biological activities, particularly as a nicotinic acetylcholine receptor (nAChR) antagonist. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the isoquinolinium class, characterized by a quaternary ammonium structure that imparts unique properties. The dibromide form enhances its solubility and stability in aqueous environments, making it suitable for biological assays.
Isoquinolinium derivatives have been studied for their antagonistic effects on nAChRs. These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. The specific mechanism of action involves competitive inhibition at the receptor sites, which can modulate synaptic transmission and neuronal excitability.
Table 1: Summary of Biological Activities
Experimental Studies and Findings
- Nicotinic Receptor Antagonism : Research has demonstrated that isoquinolinium compounds can effectively inhibit nAChRs in Xenopus oocytes. The studies indicated that the compound exhibited significant antagonistic effects on both ganglionic and brain nAChR subtypes, with varying degrees of selectivity .
- Neuroprotective Effects : A study highlighted the neuroprotective potential of isoquinolinium derivatives in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal damage through modulation of cholinergic signaling pathways .
- Corrosion Inhibition : Recent evaluations showed that isoquinolinium dibromides serve as effective corrosion inhibitors for steel in acidic environments. The mechanism involves adsorption onto the metal surface, which reduces corrosion rates significantly .
Case Studies
- Case Study 1 : In vitro studies using rat cortical neurons demonstrated that isoquinolinium derivatives reduced apoptosis induced by oxidative stress. This was attributed to their ability to modulate calcium influx through nAChRs, providing a protective effect against excitotoxicity.
- Case Study 2 : A comparative analysis of various isoquinolinium compounds revealed that those with longer alkyl chains exhibited enhanced antagonistic activity against nAChRs. This finding suggests that structural modifications can optimize biological efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves quaternization of isoquinoline derivatives with alkylating agents such as 3-(1-methylpyrrolidinio)propyl bromide. Key steps include refluxing in anhydrous solvents (e.g., benzene or acetonitrile) under nitrogen to prevent side reactions. Optimization may involve adjusting stoichiometry, solvent polarity (e.g., using 1,2-epoxypropane as a base promoter), and temperature gradients to favor cyclization or alkylation .
- Data Analysis : Monitor reaction progress via TLC or HPLC. Yields can be improved by using phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodology : Use NMR and NMR to confirm the quaternary ammonium structure and substituent positioning. IR spectroscopy identifies C-Br stretches (~500–600 cm) and pyrrolidinium N-H vibrations. High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and bromide counterion presence .
- Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or paramagnetic impurities. Cross-validate with elemental analysis (C, H, N) to resolve ambiguities.
Advanced Research Questions
Q. How does the structural configuration of the 1-methylpyrrolidinio propyl chain influence the compound’s biological activity, particularly in receptor binding studies?
- Methodology : Compare binding affinities (e.g., pKi values) using radioligand displacement assays (e.g., -N-methylscopolamine for muscarinic receptors). Molecular docking studies can model interactions between the quaternary ammonium group and receptor hydrophobic pockets.
- Data Contradictions : Variations in IC values across studies may stem from differences in receptor subtypes (e.g., M vs. M) or assay conditions (pH, buffer composition). Use standardized protocols (e.g., CHO-K1 cells expressing human recombinant receptors) .
Q. What strategies resolve inconsistencies in cycloaddition reaction outcomes when synthesizing pyrrolo[2,1-a]isoquinoline derivatives from this compound?
- Methodology : For 1,3-dipolar cycloaddition reactions, ensure precise control of dipolarophile reactivity (e.g., activated acetylenes vs. ethylene derivatives). Base selection (e.g., piperidine vs. triethylamine) impacts ylide formation kinetics. Monitor regioselectivity using - COSY or NOESY NMR .
- Data Contradictions : Divergent product ratios may arise from competing reaction pathways (e.g., [3+2] vs. [4+2] cycloaddition). Computational studies (DFT) can predict transition states and guide solvent/stoichiometry adjustments.
Q. How can researchers assess the compound’s stability under physiological conditions for in vitro/in vivo applications?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products (e.g., hydrolysis of the quaternary ammonium group). Use LC-MS/MS to identify metabolites in simulated gastric fluid or liver microsomes.
- Data Contradictions : Discrepancies between in vitro and in vivo stability may reflect enzymatic degradation pathways not modeled in vitro. Validate with pharmacokinetic studies in rodent models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
